2-Methylphenethylisocyanide

Description

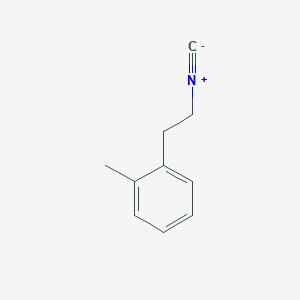

2-Methylphenethylisocyanide is an organonitrile compound characterized by a phenethyl backbone substituted with a methyl group at the 2-position and an isocyanide functional group (-NC). Isocyanides are notable for their strong odor and versatile reactivity, particularly in coordination chemistry and multicomponent reactions (e.g., Ugi reactions).

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-(2-isocyanoethyl)-2-methylbenzene |

InChI |

InChI=1S/C10H11N/c1-9-5-3-4-6-10(9)7-8-11-2/h3-6H,7-8H2,1H3 |

InChI Key |

SLVAZQHHIHLWHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenethylisocyanide typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base, such as triethylamine, in dichloromethane. This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .

Industrial Production Methods

In an industrial setting, the synthesis of isocyanides, including this compound, can be achieved using more sustainable methods. For example, the dehydration of formamides can be performed under micellar conditions using toluene sulfonyl chloride, sodium hydrogen carbonate, and water. This method is environmentally friendly and avoids the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

2-Methylphenethylisocyanide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding isocyanates.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, forming a variety of products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Isocyanates

Reduction: Amines

Substitution: Various substituted phenethyl derivatives

Scientific Research Applications

2-Methylphenethylisocyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylphenethylisocyanide involves its unique reactivity due to the presence of the isocyano group. This group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Functional Group Reactivity: Isocyanides vs. Isocyanates

While 2-Methylphenethylisocyanide contains an isocyanide group, 2-(Chloromethyl)phenyl isocyanate () features an isocyanate (-NCO) group. Key differences include:

- Reactivity : Isocyanides act as ligands in metal complexes and participate in cycloadditions, whereas isocyanates are electrophilic, reacting with amines or alcohols to form ureas or polyurethanes.

- Applications : Isocyanates (e.g., Hexamethylene diisocyanate, ) are industrially critical in polymer synthesis, while isocyanides are niche in medicinal chemistry .

Table 1: Functional Group Comparison

Substituent Effects: Methyl vs. Chloromethyl Groups

The methyl substituent in This compound contrasts with the chloromethyl group in 2-(Chloromethyl)phenyl isocyanate (). Differences include:

- Chloromethyl groups withdraw electrons, increasing electrophilicity in isocyanates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.